molecular formula C24H17BrN4O2 B2405180 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291847-58-9

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2405180
CAS No.: 1291847-58-9
M. Wt: 473.33
InChI Key: AEYKIINXEZOVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one ( 1291847-58-9) is a high-purity chemical reagent designed for research and development applications. This compound features a phthalazin-1(2H)-one core substituted with a 3,4-dimethylphenyl group and linked to a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety, resulting in a molecular formula of C24H17BrN4O2 and a molecular weight of 473.33 g/mol . Phthalazin-1(2H)-one derivatives are a recognized class of compounds in medicinal chemistry, extensively investigated for their potential biological activities. Structural analogs of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action for these related compounds often involves the induction of apoptosis (programmed cell death) through caspase activation and can also lead to cell cycle arrest , particularly in the G1 phase . Furthermore, some phthalazinone derivatives have been identified as potent BRD4 inhibitors , presenting a promising strategy for targeted cancer therapy, especially in breast cancer research . The presence of the 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery, further enhances the potential of this molecule for interaction with various biological targets . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. All products must be handled by qualified technical personnel in an appropriate laboratory setting.

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-14-10-11-18(12-15(14)2)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)13-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKIINXEZOVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS No. 1291847-58-9) is a derivative of phthalazinone and oxadiazole that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C24H17BrN4O2
  • Molecular Weight: 473.32138 g/mol
  • Structure: The compound consists of a phthalazinone backbone substituted with a bromophenyl and a dimethylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of phthalazinone derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. The compound has been shown to exhibit significant anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action:
    • The compound inhibits BRD4 with an IC50 value that suggests strong binding affinity, which could lead to the modulation of gene expression involved in cancer progression .
    • It mimics the substrate for poly(ADP-ribose) polymerase 1 (PARP1), indicating potential dual-targeting properties that may enhance its efficacy against tumors .
  • Case Studies:
    • In vitro studies demonstrated that this compound significantly reduced cell viability in triple-negative breast cancer (TNBC) cell lines, with notable effects on cell cycle arrest and apoptosis induction .
    • The compound also influenced the expression levels of oncogenes such as c-MYC and proteins involved in DNA damage response, further supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • Bromophenyl Substitution: The presence of bromine enhances lipophilicity and may increase binding affinity to target proteins.
  • Dimethylphenyl Group: This substitution could contribute to the overall stability and bioavailability of the compound.

Data Summary

Activity IC50 Value Cell Line Effect
BRD4 Inhibition0.237 ± 0.093 μMMCF-7Significant reduction in proliferation
PARP1 Inhibition4.289 ± 1.807 μMMCF-7Induction of DNA damage
Cell Cycle ArrestNot specifiedTNBCG1 phase arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the oxadiazole and phthalazinone rings, impacting physicochemical properties and bioactivity. Below is a detailed comparison based on available data:

Table 1: Structural and Functional Comparison of Phthalazinone-Oxadiazole Derivatives

Compound Name Substituents (Oxadiazole/Phthalazinone) Molecular Weight Key Properties/Source
Target Compound 3-bromophenyl / 3,4-dimethylphenyl 445.27 High lipophilicity; potential anti-inflammatory activity
2d (Mosaad et al., 2010) Thiooxadiazole / 3,4-dimethylphenyl Not reported Anti-inflammatory activity (comparable to indomethacin)
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS: 1207035-43-5) 3,4,5-trimethoxyphenyl / 3-methylphenyl 470.48 Enhanced solubility due to methoxy groups; no reported bioactivity
(3-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-oxophthalazin-1-yl)acetic acid 2-bromophenyl / acetic acid side chain Not reported Increased polarity due to carboxylic acid group
2-(3-Chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one (CAS: 1291859-96-5) 4-(methylthio)phenyl / 3-chlorophenyl 446.92 Sulfur-containing substituent; halogen variation (Cl vs. Br)

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound’s 3-bromophenyl group may enhance receptor-binding affinity compared to chlorine () or methoxy () substituents due to bromine’s larger atomic radius and stronger electron-withdrawing effects .
  • Compound 2d (), with a thiooxadiazole group, exhibits anti-inflammatory activity comparable to indomethacin, suggesting that sulfur-containing analogs may have superior pharmacological profiles.

The acetic acid derivative () introduces a polar functional group, improving solubility but possibly limiting blood-brain barrier penetration .

Synthetic Yields and Purity: While synthesis data for the target compound are unavailable, analogs in show yields ranging from 30–72%, with purities exceeding 98% . This suggests that similar oxadiazole-phthalazinone derivatives can be synthesized efficiently.

Research Findings and Implications

  • Pharmacological Potential: Phthalazinone-oxadiazole hybrids are explored for anti-inflammatory, anticancer, and antimicrobial applications. The target compound’s bromophenyl and dimethylphenyl groups position it as a candidate for kinase inhibition or TRP channel modulation, though direct bioactivity data are lacking .
  • Structural Insights : Crystallographic studies using software like SHELX () and OLEX2 () could elucidate the target compound’s conformation and intermolecular interactions, aiding in rational drug design .

Q & A

Q. Advanced (Mechanistic Studies)

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to target proteins.
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with active sites (e.g., bromophenyl binding to hydrophobic pockets) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced (SAR Design)
Focus on substituent effects:

Substituent Biological Impact Key References
BromophenylEnhances lipophilicity and target affinity
3,4-DimethylphenylModulates steric bulk and metabolic stability
Oxadiazole ringInfluences π-π stacking with aromatic residues

Methodology : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or CH₃) and compare bioactivity profiles.

What computational approaches are suitable for modeling this compound’s reactivity?

Q. Advanced (Computational Chemistry)

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., GROMACS software).
  • ADMET prediction : Use tools like SwissADME to estimate absorption and toxicity .

How can stability studies be structured under varying experimental conditions?

Q. Advanced (Stability Analysis)

  • Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., >200°C for oxadiazole derivatives) .
  • pH-dependent stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : Conduct UV-vis spectroscopy under controlled illumination to detect photolytic byproducts.

What strategies address conflicting spectroscopic data during characterization?

Q. Advanced (Analytical Troubleshooting)

  • Impurity profiling : Use LC-MS to identify side products (e.g., unreacted intermediates).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in oxadiazole rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.